3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Description
3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a cyclohexyl group, a nitrophenyl group, and a triazole ring with a thione moiety
Properties
IUPAC Name |
3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c21-20(22)13-8-6-11(7-9-13)10-16-19-14(17-18-15(19)23)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBNVDYAZKAESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate thiosemicarbazides. One common method includes the reaction of cyclohexyl isothiocyanate with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often involve refluxing in ethanol or methanol to facilitate the formation of the triazole ring.
Chemical Reactions Analysis
3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles like amines or thiols can replace the nitro group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Medicine: Its derivatives are being explored for their potential as therapeutic agents due to their biological activities, including anticancer and anti-inflammatory properties.
Industry: The compound’s unique structure makes it a potential candidate for materials science applications, such as in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with biological targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with metal ions or other biomolecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione include other triazole derivatives with different substituents. For example:
4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione: This compound has a similar structure but with a triazolin ring instead of a triazole ring.
N-(3-cyclohexyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(3-pyridinyl)methanamine: This compound features a thiazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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